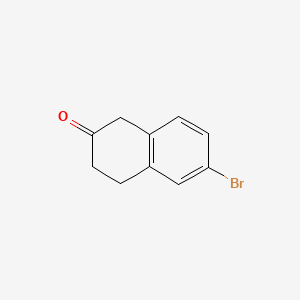
Bromuro de 2-bromo-2,3,3,3-tetrafluoropropanoilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide is a chemical compound with the molecular formula C3Br2F4O. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Aplicaciones Científicas De Investigación
2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Medicine: Research into the potential medical applications of fluorinated compounds often involves 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide as a starting material.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide typically involves the reaction of trifluoropropene with bromine under controlled conditions. The process can be summarized as follows:
Addition of Bromine: Bromine is added to a reactor and stirred while maintaining the temperature between 20°C and 100°C.
Introduction of Trifluoropropene: Trifluoropropene is introduced into the reactor under illumination conditions, leading to the formation of 2,3-dibromo-1,1,1-trifluoropropane.
Conversion to Final Product: The 2,3-dibromo-1,1,1-trifluoropropane is then reacted with an alkali solution and a phase-transfer catalyst, followed by heating and rectification to obtain 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide.
Industrial Production Methods
Industrial production methods for 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The compound can participate in addition reactions with other molecules, forming new chemical bonds.
Common Reagents and Conditions
Common reagents used in reactions with 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide include alkali solutions, phase-transfer catalysts, and other nucleophiles. Reaction conditions typically involve controlled temperatures and, in some cases, illumination to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide depend on the specific reagents and conditions used. These products can include various fluorinated organic compounds and derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide involves its reactivity with nucleophiles and other chemical species. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: This compound is similar in structure but lacks the additional bromine atom present in 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide.
2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride: This compound is similar but contains a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide is unique due to its specific combination of bromine and fluorine atoms, which confer distinct chemical properties. This uniqueness makes it valuable in various chemical reactions and applications, particularly in the synthesis of fluorinated compounds.
Propiedades
IUPAC Name |
2-bromo-2,3,3,3-tetrafluoropropanoyl bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2F4O/c4-1(10)2(5,6)3(7,8)9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXZNFHPGQEABB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371321 |
Source


|
| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41874-81-1 |
Source


|
| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)


![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)






